2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile
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Overview
Description
2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes an ethyl group, an isobutylamino group, a methyl group, and a carbonitrile group attached to the pyrido[1,2-a]benzimidazole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]benzimidazole core.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Addition of the Isobutylamino Group: The isobutylamino group is typically introduced through nucleophilic substitution reactions using isobutylamine.
Methylation: The methyl group can be added using methylating agents such as methyl iodide.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the amino and carbonitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Isobutylamine for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile: Similar structure but with a sulfanyl group instead of an isobutylamino group.
2-Ethyl-2-hydroxymethyl-1,3-propanediol: Similar ethyl group but different core structure.
Uniqueness
2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and the pyrido[1,2-a]benzimidazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethyl-3-methyl-1-(2-methylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-5-14-13(4)15(10-20)19-22-16-8-6-7-9-17(16)23(19)18(14)21-11-12(2)3/h6-9,12,21H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFOPCXBMXAEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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